molecular formula C21H24N2O4 B6570057 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946219-48-3

3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570057
CAS No.: 946219-48-3
M. Wt: 368.4 g/mol
InChI Key: PAKCAMDEGMISRZ-UHFFFAOYSA-N
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Description

“3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common structure in various natural products and drugs . It also has a tetrahydroquinoline group, which is a type of heterocyclic compound. The presence of methoxy groups and a propanoyl group further adds to its complexity.


Synthesis Analysis

While the exact synthesis process for this compound is not available, benzamides are typically synthesized from benzoic acids or acyl chlorides and amines . The tetrahydroquinoline group could be synthesized through a Povarov reaction or similar methods.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Benzamides, for example, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .

Mechanism of Action

Mode of Action

Based on its structural similarity to other tetrahydroquinoline derivatives , it may interact with its targets by binding to specific receptor sites, thereby modulating their activity. The presence of the dimethoxybenzamide moiety could also influence its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given the structural complexity of the molecule, it is likely that it interacts with multiple pathways. Tetrahydroquinoline derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could potentially affect a variety of biochemical pathways.

Result of Action

Given its structural similarity to other tetrahydroquinoline derivatives , it could potentially exhibit a range of effects, including modulation of receptor activity, alteration of signal transduction pathways, and potential impacts on gene expression.

Properties

IUPAC Name

3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-7-8-16(12-19(14)23)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKCAMDEGMISRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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